
Oxymorphone 4-nitrophenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Oxypnph involves the reaction of oxymorphone with p-nitrophenylhydrazine. This reaction typically occurs under acidic conditions, facilitating the formation of the hydrazone bond. The reaction can be summarized as follows:
Synthetic Route: Oxymorphone is reacted with p-nitrophenylhydrazine in the presence of an acid catalyst.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, at a temperature range of 25-50°C.
Industrial Production: Industrial production methods for Oxypnph would likely involve large-scale batch reactors with precise control over temperature and pH to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Oxypnph undergoes several types of chemical reactions, including:
Oxidation: Oxypnph can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction of Oxypnph can lead to the formation of the corresponding amine derivative.
Substitution: The nitro group in Oxypnph can undergo substitution reactions, particularly nucleophilic aromatic substitution, to form different derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenylhydrazones.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Oxymorphone 4-nitrophenylhydrazone is synthesized through the reaction of oxymorphone with 4-nitrophenylhydrazine. This modification aims to enhance the compound's pharmacokinetic properties and improve its efficacy in pain management. The introduction of the nitrophenylhydrazone moiety can potentially alter the drug's solubility and permeability, thereby affecting its bioavailability and therapeutic effects.
Table 1: Comparison of Oxymorphone and Its Derivatives
Compound | Solubility | Lipid Solubility | Onset of Action | Duration of Action |
---|---|---|---|---|
Oxymorphone | Moderate | High | Rapid (0.5 h) | 4-6 hours (IR) |
This compound | Enhanced | Potentially higher | TBD | TBD |
Pharmacological Studies
Pharmacological investigations have shown that oxymorphone exhibits mu-opioid receptor agonism, leading to effective analgesic properties. The 4-nitrophenylhydrazone derivative may exhibit modified binding affinity and selectivity at opioid receptors compared to its parent compound.
Case Study: Efficacy in Pain Management
A clinical trial assessed the effectiveness of oxymorphone in postoperative pain management. Patients receiving oxymorphone reported significant pain relief compared to placebo controls, indicating its potential for use in acute pain settings . The derivative's enhanced properties could further improve outcomes in similar settings.
Clinical Applications
Oxymorphone is widely used for managing severe pain associated with conditions such as cancer, postoperative recovery, and chronic pain syndromes. The introduction of this compound could expand its clinical applications by providing alternatives for patients who may not respond adequately to standard formulations.
Table 2: Clinical Indications for Oxymorphone Derivatives
Indication | Application Type | Formulation Type |
---|---|---|
Acute Pain (Postoperative) | Immediate Release | Tablets |
Chronic Pain (Cancer) | Extended Release | Tablets |
Severe Pain Management | Parenteral Injection | Injectable Formulations |
Safety and Side Effects
As with other opioids, oxymorphone and its derivatives carry risks of side effects such as respiratory depression, sedation, and potential for dependence. It is crucial to monitor patients closely during treatment to mitigate these risks . The development of this compound could aim at reducing these adverse effects while maintaining analgesic efficacy.
Mecanismo De Acción
The mechanism of action of Oxypnph involves its binding to opioid receptors in the brain. It primarily targets the mu1 and mu2 opioid receptors, leading to prolonged inhibition of radiolabeled opioid binding. This binding results in analgesic effects by modulating pain perception pathways in the central nervous system. The prolonged action of Oxypnph is attributed to its persistent receptor occupation, even after extensive washing .
Comparación Con Compuestos Similares
Oxypnph is compared with other similar compounds such as oxymorphone, oxymorphonazine, and other phenylhydrazone derivatives:
Oxymorphone: Oxymorphone is a potent opioid analgesic, but Oxypnph has a longer duration of action due to its persistent receptor binding.
Oxymorphonazine: Oxymorphonazine also produces prolonged analgesia, but Oxypnph is more effective in maintaining receptor occupation.
Other Phenylhydrazone Derivatives: Similar compounds include various phenylhydrazone derivatives of oxymorphone, which differ in their potency and duration of action.
Oxypnph stands out due to its unique ability to maintain prolonged receptor binding, making it a valuable compound for pain management research.
Propiedades
Número CAS |
101365-17-7 |
---|---|
Fórmula molecular |
C23H24N4O5 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
(4R,4aS,7Z,7aR,12bS)-3-methyl-7-[(4-nitrophenyl)hydrazinylidene]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C23H24N4O5/c1-26-11-10-22-19-13-2-7-17(28)20(19)32-21(22)16(8-9-23(22,29)18(26)12-13)25-24-14-3-5-15(6-4-14)27(30)31/h2-7,18,21,24,28-29H,8-12H2,1H3/b25-16-/t18-,21+,22+,23-/m1/s1 |
Clave InChI |
DPKGAKCNOIPMOW-QINNMFRESA-N |
SMILES |
CN1CCC23C4C(=NNC5=CC=C(C=C5)[N+](=O)[O-])CCC2(C1CC6=C3C(=C(C=C6)O)O4)O |
SMILES isomérico |
CN1CC[C@]23[C@@H]4/C(=N\NC5=CC=C(C=C5)[N+](=O)[O-])/CC[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O |
SMILES canónico |
CN1CCC23C4C(=NNC5=CC=C(C=C5)[N+](=O)[O-])CCC2(C1CC6=C3C(=C(C=C6)O)O4)O |
Sinónimos |
oxymorphone 4-nitrophenylhydrazone OxyPNPH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.